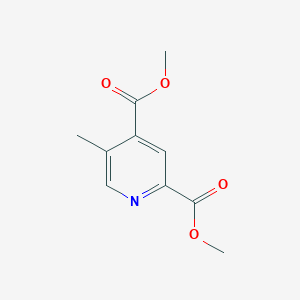
Dimethyl 5-methylpyridine-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-methylpyridine-2,4-dicarboxylate is an organic compound with the molecular formula C10H11NO4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl 5-methylpyridine-2,4-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 5-methylpyridine-2,4-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Dimethyl 5-methylpyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methyl group on the pyridine ring can undergo halogenation, such as bromination, using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use NBS in the presence of an initiator like azobisisobutyronitrile (AIBN).
Major Products Formed
Oxidation: 5-methylpyridine-2,4-dicarboxylic acid.
Reduction: 5-methylpyridine-2,4-dimethanol.
Substitution: 5-bromomethylpyridine-2,4-dicarboxylate.
科学研究应用
Dimethyl 5-methylpyridine-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of dimethyl 5-methylpyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound undergoes free radical initiation, where the methyl group on the pyridine ring is substituted by a halogen atom. This process involves the formation of a radical intermediate, which then reacts with the halogenating agent to form the final product.
相似化合物的比较
Similar Compounds
Dimethyl 5-methylpyridine-2,3-dicarboxylate: Similar in structure but differs in the position of the carboxylate groups.
Dimethyl 2,6-pyridinedicarboxylate: Another derivative with carboxylate groups at different positions on the pyridine ring.
Uniqueness
Dimethyl 5-methylpyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the carboxylate groups affects the compound’s chemical behavior, making it suitable for specific synthetic and research purposes.
属性
CAS 编号 |
90275-71-1 |
|---|---|
分子式 |
C10H11NO4 |
分子量 |
209.20 g/mol |
IUPAC 名称 |
dimethyl 5-methylpyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-6-5-11-8(10(13)15-3)4-7(6)9(12)14-2/h4-5H,1-3H3 |
InChI 键 |
MGZGJPNYNRTTKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





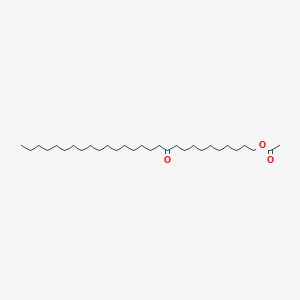
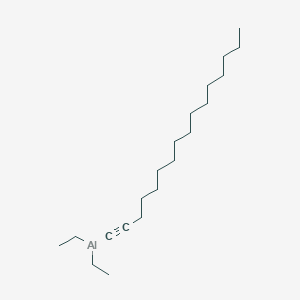


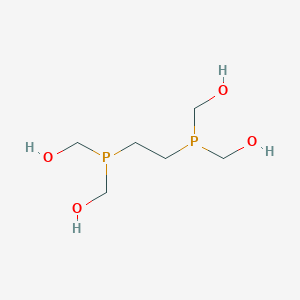

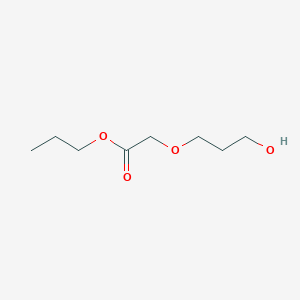


![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
![2-[(Pyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B14358361.png)
